molecular formula C16H29NO5S B8460257 tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate

tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B8460257
M. Wt: 347.5 g/mol
InChI Key: RITOTSHHVZZNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455475B2

Procedure details

Methanesulfonyl chloride (0.98 ml, 12.27 mmol, 1.5 eq.) was added to a solution of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (2.20 g, 8.18 mmol, 1.0 eq.) (see step-6 product of AMN-38) and Et3N (2.84 ml, 20.45 mmol, 2.5 eq.) in MC (20 ml) at 0° C. and the resulting reaction mixture was stirred at RT for 14 h. The reaction mixture was diluted with MC (50 ml) and washed with sat. NH4Cl solution (2×25 ml) and brine (2×25 ml) and then dried over sodium sulfate. The solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel; 10% ethyl acetate/hexanes) to give the desired compound as a light orange solid. Yield: 88% (2.84 g, 8.18 mmol).
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.84 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][CH:7]1[CH2:24][CH2:23][C:10]2([CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)[CH2:9][CH2:8]1.CCN(CC)CC>>[CH3:1][S:2]([O:6][CH:7]1[CH2:8][CH2:9][C:10]2([CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:17])[CH2:12][CH2:11]2)[CH2:23][CH2:24]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0.98 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2.2 g
Type
reactant
Smiles
OC1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Step Two
Name
Quantity
2.84 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with MC (50 ml)
WASH
Type
WASH
Details
washed with sat. NH4Cl solution (2×25 ml) and brine (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel; 10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CS(=O)(=O)OC1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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